Triallyl cyanurate
Overview
Description
Synthesis Analysis
The synthesis of cyanuric acid and its derivatives, which are structurally related to triallyl cyanurate, involves several chemical reactions that highlight the compound's versatility and reactivity. Although direct references to the synthesis of triallyl cyanurate are not available, the synthesis of cyanuric acid derivatives is well-documented. These processes often involve reactions under specific conditions that lead to the formation of cyanuric acid as an intermediate or final product, serving as a precursor for further chemical modifications, including the introduction of allyl groups to produce triallyl cyanurate.
Molecular Structure Analysis
Cyanuric acid, a triazine derivative, serves as a fundamental building block for triallyl cyanurate. The molecular structure of cyanuric acid features a symmetrical triazine ring, which allows for functionalization with various groups, including allyl groups to form triallyl cyanurate. This structural characteristic is crucial for the compound's ability to act as a crosslinking agent in polymers, enhancing thermal stability and mechanical properties.
Chemical Reactions and Properties
Cyanuric acid and its chlorinated derivatives, such as trichloroisocyanuric acid, undergo hydrolysis in water to yield cyanurate and hypochlorous acid. This reaction underlines the reactivity of cyanuric acid derivatives in aqueous environments, which is relevant for understanding the chemical behavior of triallyl cyanurate in similar conditions. The safety and stability of these compounds, including triallyl cyanurate, make them suitable for various applications, especially where thermal stability and resistance to hydrolysis are required.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanuric acid derivatives, closely related to triallyl cyanurate, highlight the compound's utility in various applications. These properties include thermal stability, resistance to hydrolysis, and the ability to undergo further chemical modifications. The presence of allyl groups in triallyl cyanurate enhances its reactivity, making it an effective crosslinking agent in polymer chemistry.
For further reading on cyanuric acid and its derivatives, please refer to the following sources:
Scientific Research Applications
Improving High-Temperature Creep Resistance of Plastics : TAC is used as a reactive plasticizer in poly(vinyl chloride) (PVC) plastisols to enhance their high-temperature creep resistance. The crosslinking reaction initiated by peroxide and the effects of free radical scavengers in the formulation have been studied (Tai, 2001).
Synthesis and Characterization : The synthesis and characterization of TAC using cyanuric acid and allyl chloride as starting materials have been explored, providing insights into its chemical structure and properties (Wu Yan-xin, 2013).
Use in Thermosetting Reactions : TAC is studied for its thermosetting properties. The polymerization process, including calorimetry and infrared spectrophotometry studies, highlights the formation of intramolecular rings and the flexibility of its allyl groups (Gillham & Mentzer, 1973).
Enhancing Properties of Polymer Blends : TAC has been used to enhance the thermal and mechanical properties of high-density polyethylene (HDPE) and ethylene–propylene diene monomer (EPDM) blends when irradiated with an electron beam (Shin et al., 2012).
Thermal Isomerization Studies : Research on the thermal isomerization of poly(triallyl cyanurate) using dynamic mechanical methods contributes to the understanding of its thermo-mechanical behavior (GILLHAM & Lewis, 1962).
Polymerization Mechanism Insights : Studies on the polymerization of TAC provide insights into its mechanism, including the determination of heats evolved during each stage of the polymerization process (Clampitt, German & Galli, 1958).
Improving Thermal Stability of Li-ion Batteries : TAC has been identified as a flame-retardant additive that enhances the thermal stability of Li-ion batteries. It helps in forming a protective film on the cathode, suppressing exothermic oxygen evolution reactions (Cho et al., 2011).
Studying Copolymer Thermal Properties : The thermal properties of copolymers of alkyl methacrylates with TAC have been investigated, focusing on how TAC influences the thermal behavior of these copolymers (Ryttel, 1989).
Safety And Hazards
Future Directions
TAC has wide applications and its future research directions include additional studies on its antimicrobial, antifungal, and cytotoxic activities . More research could be done to look into its potential applications in the synthesis of other organic and inorganic compounds, as well as its potential uses as a flame retardant and UV stabilizer .
properties
IUPAC Name |
2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJELTSYBAHKXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-85-6 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8037754 | |
Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
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Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
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Record name | Triallyl cyanurate | |
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Product Name |
Triallyl cyanurate | |
CAS RN |
101-37-1 | |
Record name | Triallyl cyanurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triallyl cyanurate | |
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Record name | Triallyl cyanurate | |
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Record name | Triallyl cyanurate | |
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Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
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Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
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Record name | 2,4,6-triallyloxy-1,3,5-triazine | |
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Record name | TRIALLYL CYANURATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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